Phenyl (e)-(3s)-3-amino-5-methylhex-1-enyl sulfone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (E)-(3S)-3-amino-5-methylhex-1-enyl sulfone hydrochloride is a synthetic organic compound with applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural components, including a phenyl group, an E-alkene configuration, an amino group, a sulfone moiety, and a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis begins with the formation of the core structure, which typically involves an E-selective Wittig or Julia olefination reaction to introduce the alkene.
Amino Group Introduction: : The amino group at the 3-position can be introduced via reductive amination using appropriate protecting groups and reagents such as sodium triacetoxyborohydride.
Sulfone Group Addition: : The sulfone functionality is usually introduced through oxidation of a sulfide precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrochloride Salt Formation: : The final step involves converting the free base into the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods: Industrial synthesis often employs scalable reactions and robust purification steps to ensure high yield and purity. Continuous flow chemistry and advanced crystallization techniques are commonly used to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfone group can undergo further oxidation under harsh conditions, forming sulfonic acids.
Reduction: : Under suitable conditions, such as catalytic hydrogenation, the alkene group can be reduced to an alkane.
Substitution: : The amino group can participate in substitution reactions with electrophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry: This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It has been studied for its potential role in modulating biological pathways, particularly those involving amino group interactions.
Medicine: Research has explored its application in drug design, especially for conditions that may benefit from its unique structural properties.
Industry: In the industrial context, it is used as a precursor for synthesizing various chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with specific molecular targets, including enzymes and receptors, through its amino and sulfone groups. The E-alkene configuration and phenyl group contribute to its binding affinity and specificity.
Pathways Involved: These interactions can modulate pathways related to signal transduction, metabolic processes, and gene expression, leading to varied biological effects.
Comparison with Similar Compounds
Uniqueness: What sets this compound apart from similar molecules is its unique combination of a phenyl group, an E-alkene, an amino group, and a sulfone moiety, which collectively contribute to its distinct chemical and biological properties.
Similar Compounds
Phenyl (Z)-(3S)-3-amino-5-methylhex-1-enyl sulfone.
Phenyl (E)-(3S)-3-aminohex-1-enyl sulfone.
Phenyl (E)-(3R)-3-amino-5-methylhex-1-enyl sulfone.
These compounds share structural similarities but differ in the configuration, position of substituents, or presence of additional functional groups, which can lead to variations in their reactivity and applications.
Hope this deep dive into Phenyl (E)-(3S)-3-amino-5-methylhex-1-enyl sulfone hydrochloride helps with your work! Let me know if there's anything else you'd like to explore.
Properties
IUPAC Name |
(E,3S)-1-(benzenesulfonyl)-5-methylhex-1-en-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S.ClH/c1-11(2)10-12(14)8-9-17(15,16)13-6-4-3-5-7-13;/h3-9,11-12H,10,14H2,1-2H3;1H/b9-8+;/t12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAPJUDUXIQZLD-UYZIEVLVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=CS(=O)(=O)C1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](/C=C/S(=O)(=O)C1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.